4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid
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Overview
Description
4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzhydrylpiperazine moiety, a hydroxypropyl group, and a phenol ring, combined with dihydroxybutanedioic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol involves multiple steps, typically starting with the preparation of the benzhydrylpiperazine intermediate. This intermediate is then reacted with a hydroxypropyl phenol derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the pure compound. The use of automated systems and stringent quality control measures are essential to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity dopamine receptor ligand.
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.
Uniqueness
4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
87429-93-4 |
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Molecular Formula |
C56H66N4O10 |
Molecular Weight |
955.1 g/mol |
IUPAC Name |
4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C26H30N2O2.C4H6O6/c2*1-20(26(30)23-12-14-24(29)15-13-23)27-16-18-28(19-17-27)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22;5-1(3(7)8)2(6)4(9)10/h2*2-15,20,25-26,29-30H,16-19H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*20-,26+;1-,2-/m111/s1 |
InChI Key |
XIMIOFINEJDNQC-HQIRLALISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.CC(C(C1=CC=C(C=C1)O)O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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